molecular formula C3H12Cl2N2O B1520626 (2-Methoxyethyl)hydrazine dihydrochloride CAS No. 885330-03-0

(2-Methoxyethyl)hydrazine dihydrochloride

Cat. No. B1520626
M. Wt: 163.04 g/mol
InChI Key: JCLPGQYDHJOZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C3H12Cl2N2O . It has a molecular weight of 163.05 g/mol .


Molecular Structure Analysis

The InChI code for “(2-Methoxyethyl)hydrazine dihydrochloride” is 1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

“(2-Methoxyethyl)hydrazine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescent Probe Development

The development of fluorescent probes for hydrazine detection is a significant area of research, where (2-Methoxyethyl)hydrazine derivatives play a crucial role. Researchers have designed a next-generation fluorescent probe utilizing an ortho-methoxy-methyl-ether (o-OMOM) incorporated electron donor-acceptor (D-A) type naphthaldehyde. This novel probe exhibits high selectivity and sensitivity for hydrazine, showing promising practical applications in real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).

Antimicrobial and Antifungal Activities

Studies have explored the synthesis of novel Schiff bases containing 2,4-disubstituted thiazole ring derivatives, including those from (2-Methoxyethyl)hydrazine, for their antimicrobial and antifungal properties. Research findings show that several compounds exhibit moderate to excellent activity against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Bharti et al., 2010).

Environmental and Biological Monitoring

Another application area is the environmental and biological monitoring of hydrazine, leveraging fluorescent probes for sensitive and selective detection. These advancements allow for the visualization of hydrazine in biological samples, such as stem cells and zebrafish, and environmental samples, providing tools for assessing the impact of hydrazine exposure (Liu et al., 2014).

Organic Synthesis

The reduction of oxymercurials with (2-Methoxyethyl)hydrazine, leading to specific organic radicals and compounds, demonstrates its utility in organic synthesis and structural proofing. This reaction pathway offers insights into the formation of 2-methoxyalkene or alkane from 2-methoxyalkylmercuric halides, illustrating the compound's role in complex organic reactions (Wright, 1952).

Air Quality Monitoring

The use of (2-Methoxyethyl)hydrazine derivatives in air quality monitoring has been investigated, with synthesized hydrazine reagents employed for the detection of aldehydes in air samples. This approach enhances the sensitivity and selectivity of air monitoring methods, contributing to improved environmental health assessments (Kempter et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-methoxyethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPGQYDHJOZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)hydrazine dihydrochloride

CAS RN

885330-03-0
Record name (2-methoxyethyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxyethyl)hydrazine dihydrochloride
Reactant of Route 2
(2-Methoxyethyl)hydrazine dihydrochloride
Reactant of Route 3
(2-Methoxyethyl)hydrazine dihydrochloride
Reactant of Route 4
(2-Methoxyethyl)hydrazine dihydrochloride
Reactant of Route 5
(2-Methoxyethyl)hydrazine dihydrochloride
Reactant of Route 6
(2-Methoxyethyl)hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.